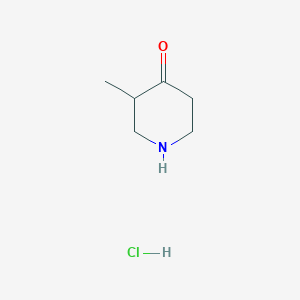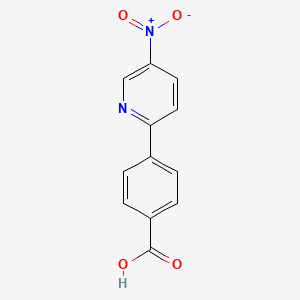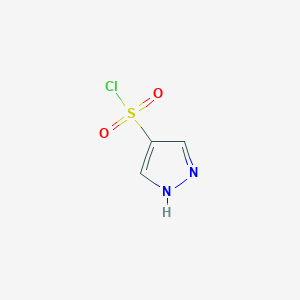![molecular formula C13H19ClFNO B1322781 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 614731-78-1](/img/structure/B1322781.png)
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19ClFNO and its molecular weight is 259.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- The compound is synthesized and evaluated as a selective serotonin reuptake inhibitor (SSRI) with potentially fewer adverse reactions compared to typical SSRIs. It exhibits single-site binding at the serotonin reuptake transporter but shows less potency than conventional SSRIs (Dorsey et al., 2004).
Pharmacological Properties
- Paroxetine hydrochloride, a derivative, is used in treating various disorders like depression and anxiety. The paper documents its physicochemical properties, spectroscopic data, and pharmacological effects (Germann et al., 2013).
Copolymer Synthesis
- The compound is used in the synthesis of novel trisubstituted ethylenes and copolymerized with styrene. The process involves piperidine catalyzed Knoevenagel condensation, indicating its role in material science and polymer chemistry (Kharas et al., 2016).
Neuroleptic Applications
- It is synthesized for use in metabolic studies related to neuroleptic agents. This indicates its potential application in neuroscience and pharmacology research (Nakatsuka et al., 1981).
Antioxidant Properties
- Analogues of the compound are potent inhibitors of lipid peroxidation, demonstrating antioxidant properties. This has implications in studying oxidative stress and potential therapeutic applications (Domány et al., 1996).
Anti-Acetylcholinesterase Activity
- Derivatives of the compound are synthesized and evaluated for anti-acetylcholinesterase activity, indicating its potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Evaluation
- The compound is used in synthesizing fluoroquinolone analogs, which exhibit significant antimicrobial activity. This highlights its role in developing new antimicrobial agents (Prasad et al., 2017).
Dopamine Transporter Affinity
- Piperidine analogues of the compound exhibit high affinity for the dopamine transporter, suggesting its use in neuroscience and the study of neurotransmitter systems (Prisinzano et al., 2002).
5-HT2 Antagonist Activity
- The compound is involved in synthesizing derivatives with 5-HT2 antagonist activity, important for research in neuropsychopharmacology (Watanabe et al., 1993).
σ-1 Receptors Probing
- Halogenated derivatives of the compound are developed as potential δ receptor ligands, with applications in brain and organ imaging studies (Waterhouse et al., 1997).
Cytotoxic and Anticancer Agents
- Novel derivatives of the compound are synthesized and exhibit significant cytotoxicity against various cancer cells, indicating its potential in oncology research (Dimmock et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHLCMMYJIGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

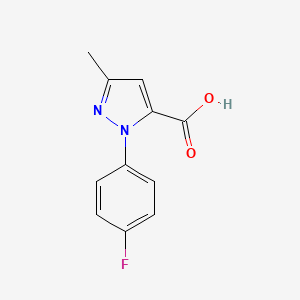
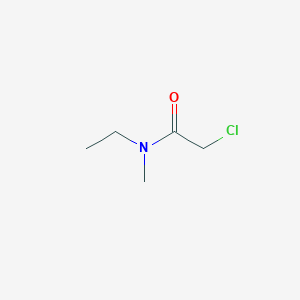
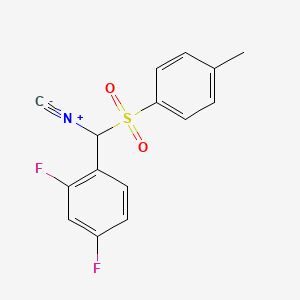
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)


